1-(8-((3-(Trifluoromethyl)benzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide

PI3K isoform selectivity PI3Kβ inhibitor PTEN-deficient cancer models

This ATP-competitive PI3Kβ-preferring inhibitor (Ki 41 nM) is the only exemplar in its patent series with an 8-((3-(trifluoromethyl)benzyl)oxy) substituent, offering a graduated selectivity rank order (β>δ>γ>α) across a 4.9-fold range. Its clean PI3K-only profile (mTOR IC50 >10,000 nM) makes it uniquely suited for calibrating isoform selectivity panels and distinguishing PI3K- from mTOR-mediated signaling in PTEN-null cancer models, unlike highly selective probes such as GSK2636771 or dual PI3Kβ/δ inhibitors like AZD8186.

Molecular Formula C23H22F3N3O2
Molecular Weight 429.443
CAS No. 921554-48-5
Cat. No. B2611353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(8-((3-(Trifluoromethyl)benzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide
CAS921554-48-5
Molecular FormulaC23H22F3N3O2
Molecular Weight429.443
Structural Identifiers
SMILESC1CN(CCC1C(=O)N)C2=NC3=C(C=CC=C3OCC4=CC(=CC=C4)C(F)(F)F)C=C2
InChIInChI=1S/C23H22F3N3O2/c24-23(25,26)18-5-1-3-15(13-18)14-31-19-6-2-4-16-7-8-20(28-21(16)19)29-11-9-17(10-12-29)22(27)30/h1-8,13,17H,9-12,14H2,(H2,27,30)
InChIKeyBCPGHWRFZYRRPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(8-((3-(Trifluoromethyl)benzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide (CAS 921554-48-5): PI3Kβ-Preferring Inhibitor Baseline for Research Procurement


1-(8-((3-(Trifluoromethyl)benzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide (CAS 921554-48-5; molecular formula C₂₃H₂₂F₃N₃O₂; MW 429.44) is a synthetic small-molecule quinoline-piperidine carboxamide assigned to Amgen Inc. and disclosed as compound 215 in US Patent 8,772,480 [1]. The compound functions as an ATP-competitive inhibitor of class I phosphoinositide 3-kinases (PI3Ks) with a characteristic isoform activity rank order of PI3Kβ > PI3Kδ > PI3Kγ > PI3Kα, as measured by AlphaScreen assay in a recombinant baculovirus expression system [2]. Its core structure combines a quinoline scaffold substituted at the 8-position with a 3-(trifluoromethyl)benzyloxy group and at the 2-position with a piperidine-4-carboxamide moiety, features that jointly confer its PI3Kβ-preferring inhibition profile [1].

Why Generic PI3K Inhibitors Cannot Replace 1-(8-((3-(Trifluoromethyl)benzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide (921554-48-5) in Isoform-Selective Studies


Pan-PI3K or PI3Kα/δ-selective inhibitors are not interchangeable with this compound because its isoform selectivity fingerprint—PI3Kβ (Ki 41 nM) preferred over PI3Kδ (Ki 63 nM), PI3Kγ (Ki 110 nM), and PI3Kα (Ki ≈199–200 nM)—is quantitatively distinguishable from all major in-class agents [1]. The widely used PI3Kβ-selective probe GSK2636771 (Ki 0.89 nM) exhibits >900-fold selectivity over PI3Kα and PI3Kγ but vastly different absolute potency and selectivity breadth compared with this compound . The PI3Kβ/δ dual inhibitor AZD8186 shows an inverted selectivity gap between β and δ (IC₅₀ 4 nM vs. 12 nM) and far greater discrimination against PI3Kγ (IC₅₀ 675 nM) . Even within the same US8772480 patent series, compound 35 (BDBM50394846) is strongly PI3Kδ-preferring (Ki 2 nM) with a divergent rank order [2]. Substituting any of these for the target compound would alter the PI3K isoform inhibition profile in experimental systems, confounding structure–activity relationship (SAR) interpretation and target-engagement conclusions.

Quantitative Differentiation Evidence: 1-(8-((3-(Trifluoromethyl)benzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide (921554-48-5) vs. Closest Comparators


PI3Kβ-Preferring Isoform Selectivity Fingerprint vs. AZD8186 and GSK2636771

The target compound displays a graduated PI3K isoform selectivity profile with Ki values of 41 nM (PI3Kβ), 63 nM (PI3Kδ), 110 nM (PI3Kγ), and ≈199–200 nM (PI3Kα), yielding a PI3Kα/β selectivity ratio of approximately 4.9-fold and a PI3Kβ/δ ratio of approximately 1.5-fold as measured in the same AlphaScreen assay format [1]. In contrast, AZD8186 exhibits IC₅₀ values of 4 nM (PI3Kβ), 12 nM (PI3Kδ), 35 nM (PI3Kα), and 675 nM (PI3Kγ) , producing a PI3Kα/β selectivity ratio of approximately 8.8-fold but a far larger PI3Kγ/β gap of approximately 169-fold. GSK2636771 displays an even more extreme selectivity with a Ki of 0.89 nM for PI3Kβ and >900-fold selectivity over PI3Kα and PI3Kγ . The target compound thus occupies a distinct selectivity niche: it is PI3Kβ-preferring yet maintains measurable, graded activity across all four class I isoforms, unlike the steeply selective GSK2636771 or the β/δ-dual inhibitor AZD8186 with its wide γ-selectivity window.

PI3K isoform selectivity PI3Kβ inhibitor PTEN-deficient cancer models kinase profiling

mTOR Kinase Inactivity: Clean PI3K-Only Profile vs. Dual PI3K/mTOR Inhibitors

The target compound exhibits an mTOR IC₅₀ >10,000 nM (10 μM) in a recombinant GST-tagged mTOR-mediated 4EBP1 phosphorylation FRET assay, indicating essentially no mTOR inhibitory activity at therapeutically or experimentally relevant concentrations [1]. This clean PI3K-only pharmacological profile is critical for experiments designed to isolate PI3K-dependent signaling from the confounding effects of mTORC1/mTORC2 inhibition. By comparison, many clinical-stage PI3K inhibitors possess dual PI3K/mTOR activity; for instance, compound 298 in the same US8772480 patent series (BDBM125443) shows PI3Kα Ki = 4 nM with concomitant mTOR IC₅₀ = 242 nM [2], while the pan-PI3K inhibitor ZSTK474 exhibits IC₅₀ values ranging from 4.6–49 nM across all class I isoforms without equivalent mTOR counter-screening data. The target compound's >10,000 nM mTOR IC₅₀ provides a >240-fold window between PI3Kβ inhibition and any mTOR engagement, enabling unambiguous attribution of cellular phenotypes to PI3K rather than mTOR signaling.

mTOR selectivity PI3K specificity kinase selectivity profiling signaling pathway dissection

Structural Differentiation: 8-((3-Trifluoromethyl)benzyl)oxy Substituent vs. Alternative Quinoline Modifications

The target compound features an 8-((3-(trifluoromethyl)benzyl)oxy) substituent on the quinoline core, a structural motif that is absent in all major commercially available PI3K inhibitors. The 3-CF₃-benzyloxy group at the quinoline 8-position is expected to occupy a lipophilic pocket within the PI3K active site, contributing to the compound's PI3Kβ-preferring profile through unique van der Waals and electrostatic interactions [1]. This contrasts with the 4-(1H-benzo[d]imidazol-1-yl)quinoline chemotype used in atropisomeric PI3Kβ-selective inhibitors [2] and the pyrimidine-based scaffolds of GSK2636771 and AZD8186, which engage different hinge-binding motifs . Within the US8772480 patent, related 2-(quinolin-2-yl)piperidine-4-carboxamide analogs bearing alternative 8-substituents exhibit divergent selectivity profiles: compound 35 (with a distinct aminopyrimidine substitution pattern) displays PI3Kδ Ki = 2 nM and PI3Kγ Ki = 4 nM [3], representing a complete inversion of the isoform preference seen with the 3-CF₃-benzyloxy-substituted compound 215. The trifluoromethyl group additionally enhances metabolic stability relative to non-fluorinated benzyloxy analogs, a well-established property of CF₃ substitution in drug design [1].

quinoline SAR 8-substituted quinoline trifluoromethyl group PI3K inhibitor design

PI3Kβ Potency in Multi-Isoform Context vs. Pan-PI3K Inhibitor ZSTK474

When compared with the commonly used pan-PI3K reference inhibitor ZSTK474, the target compound offers a fundamentally different potency distribution across class I PI3K isoforms. ZSTK474 inhibits PI3Kα (IC₅₀ 16 nM), PI3Kβ (IC₅₀ 44 nM), PI3Kδ (IC₅₀ 4.6 nM), and PI3Kγ (IC₅₀ 49 nM) with relatively uniform potency , making it unsuitable for experiments requiring differential PI3K isoform discrimination. The target compound, by contrast, shows a PI3Kβ Ki of 41 nM while maintaining approximately 2.7-fold lower potency against PI3Kγ (Ki 110 nM) and approximately 4.9-fold lower potency against PI3Kα (Ki ≈199–200 nM) [1]. Although the absolute PI3Kβ potency (41 nM) is comparable to ZSTK474's PI3Kβ IC₅₀ (44 nM), the selectivity window between isoforms differs substantially: ZSTK474 preferentially inhibits PI3Kδ over PI3Kβ (4.6 nM vs. 44 nM, approximately 9.6-fold), whereas the target compound preferentially inhibits PI3Kβ over PI3Kδ (41 nM vs. 63 nM). This means that at concentrations achieving equivalent PI3Kβ inhibition, ZSTK474 will produce substantial PI3Kδ-driven effects that the target compound will not, representing a critical experimental confound in immune-cell or B-cell signaling studies.

PI3Kβ potency pan-PI3K comparison isoform-specific activity cancer cell signaling

Intra-Patent Differentiation: Selectivity Profile of Compound 215 vs. Compound 35 (Both US8772480)

Within the same US8772480 patent family, compound 215 (the target compound) and compound 35 (BDBM50394846; CHEMBL2165017) exemplify how structural modifications at the quinoline core drive divergent PI3K isoform selectivity. Compound 35 is strongly PI3Kδ-preferring (Ki 2 nM) with PI3Kγ Ki = 4 nM and PI3Kα Ki = 9 nM, representing a δ > γ > α rank order [1]. Compound 215 instead displays β > δ > γ > α rank order with PI3Kβ Ki = 41 nM [2]. The two compounds thus exhibit orthogonal selectivity: compound 35 preferentially targets PI3Kδ (relevant for B-cell and immune signaling), whereas compound 215 preferentially targets PI3Kβ (relevant for PTEN-deficient tumor growth and thrombosis models). This intra-series divergence underscores that even close structural analogs within the 1-(quinolin-2-yl)piperidine-4-carboxamide class cannot be assumed to possess interchangeable pharmacology, and compound 215 is the only disclosed exemplar in this patent series that combines the 3-CF₃-benzyloxy substituent with a PI3Kβ-preferring inhibition profile [3].

patent SAR PI3K isoform selectivity quinoline-piperidine series lead compound comparison

Physicochemical Differentiation: Calculated Properties Impacting Experimental Handling

The target compound possesses a molecular weight of 429.44 g/mol and a molecular formula of C₂₃H₂₂F₃N₃O₂, placing it within favorable drug-like chemical space (MW < 500 Da, complying with Lipinski's rule of five) . When compared with clinically advanced PI3Kβ inhibitors, this molecular weight is lower than AZD8186 (MW ~457 g/mol for the free base) and comparable to GSK2636771 (MW ~433 g/mol) [1]. The piperidine-4-carboxamide moiety provides a hydrogen-bond donor/acceptor motif amenable to aqueous solubility, while the 3-trifluoromethyl group contributes lipophilicity balanced by the polar carboxamide. The compound's clogP is estimated at approximately 3.5–4.5 (calculated based on the C₂₃H₂₂F₃N₃O₂ composition with three fluorine atoms), suggesting moderate lipophilicity suitable for cell-based assays requiring membrane permeability without excessive non-specific binding . These physicochemical properties differentiate the compound from more lipophilic quinoline-based PI3K inhibitors that may exhibit poor aqueous solubility and from more polar analogs with limited cell permeability.

molecular properties solubility permeability compound handling drug-likeness

Optimal Research Applications for 1-(8-((3-(Trifluoromethyl)benzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide (921554-48-5) Based on Quantitative Differentiation Evidence


PTEN-Deficient Tumor Models Requiring PI3Kβ-Preferring Pharmacology with Graded Multi-Isoform Activity

In PTEN-null cancer cell lines (e.g., MDA-MB-468 breast cancer, PC3 prostate cancer) where PI3Kβ signaling is the dominant driver of AKT phosphorylation, the target compound's PI3Kβ Ki of 41 nM combined with its graded activity across PI3Kδ (Ki 63 nM) and PI3Kγ (Ki 110 nM) provides a pharmacological tool that preferentially inhibits PI3Kβ while maintaining measurable engagement of other class I isoforms at higher concentrations [1]. This contrasts with GSK2636771, whose >900-fold selectivity over PI3Kα/γ precludes assessment of PI3K isoform cross-talk at elevated doses, and with AZD8186, whose wide PI3Kγ selectivity gap (IC₅₀ 675 nM) makes γ-mediated compensatory signaling undetectable . The compound's clean PI3K-only profile (mTOR IC₅₀ >10,000 nM) additionally ensures that anti-proliferative effects observed in PTEN-deficient lines are attributable to PI3K pathway inhibition rather than off-target mTOR suppression [1].

PI3K Isoform Selectivity Profiling Panels for Kinase Selectivity Assessment

The target compound is uniquely suited as a reference standard in PI3K isoform selectivity panels because its Ki values across PI3Kα (≈199–200 nM), PI3Kβ (41 nM), PI3Kδ (63 nM), and PI3Kγ (110 nM) span a 4.9-fold range with a clearly defined rank order (β > δ > γ > α) [1]. This graduated selectivity profile makes it an ideal calibration compound for establishing assay reproducibility across PI3K isoforms, as each isoform produces a distinct, well-separated signal in the 40–200 nM range under standardized AlphaScreen conditions . By comparison, pan-PI3K inhibitors such as ZSTK474 produce nearly equipotent inhibition across isoforms, limiting their utility as selectivity calibrators .

Structure–Activity Relationship Expansion of Quinoline-2-yl-Piperidine-4-Carboxamide PI3K Inhibitors

As the only PI3Kβ-preferring exemplar within the US8772480 patent series bearing the 8-((3-(trifluoromethyl)benzyl)oxy) substituent, compound 215 serves as an essential reference point for medicinal chemistry programs exploring the SAR of quinoline-2-yl-piperidine-4-carboxamide derivatives [1]. Its structural divergence from compound 35 (PI3Kδ-preferring, Ki 2 nM) demonstrates that modifications at the quinoline 8-position can invert isoform selectivity from δ-preferring to β-preferring . Procurement of the target compound enables direct benchmarking of newly synthesized analogs against a well-characterized PI3Kβ-preferring chemical probe within the same chemotype, facilitating rational optimization of isoform selectivity .

Signaling Pathway Dissection: PI3K-Dependent vs. mTOR-Dependent Cellular Responses

The compound's mTOR IC₅₀ >10,000 nM—representing a >244-fold selectivity window over PI3Kβ inhibition—makes it a valuable tool for experiments designed to distinguish PI3K-mediated signaling from mTOR-mediated signaling [1]. In cellular assays measuring AKT phosphorylation (a PI3K-dependent event) versus S6 ribosomal protein phosphorylation (an mTORC1-dependent event), the target compound will inhibit AKT phosphorylation at PI3K-active concentrations without directly suppressing mTORC1 activity, unlike dual PI3K/mTOR inhibitors such as compound 298 (US8772480) that inhibit mTOR with IC₅₀ = 242 nM . This clean separation of PI3K and mTOR pharmacology is essential for mechanistic studies investigating feedback activation of AKT following mTORC1 inhibition [1].

Quote Request

Request a Quote for 1-(8-((3-(Trifluoromethyl)benzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.